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Introduction

The conversion of aldehydes to alkynes is a fundamental transformation in organic synthesis,
providing access to versatile building blocks for pharmaceuticals, agrochemicals, and materials
science. One-pot methodologies for this conversion are highly sought after as they offer
increased efficiency, reduced waste, and simplified purification procedures compared to
traditional multi-step approaches. This document provides detailed application notes and
protocols for three prominent one-pot or adaptable two-step methods for the synthesis of
alkynes from aldehydes: the Bestmann-Ohira reaction, the Corey-Fuchs reaction, and a
tandem reduction-Ohira-Bestmann reaction for the conversion of esters to alkynes via an in-situ
generated aldehyde.

Bestmann-Ohira Reaction

The Bestmann-Ohira reaction is a widely used and mild method for the one-pot conversion of
aldehydes to terminal alkynes. It is a modification of the Seyferth-Gilbert homologation and
utilizes the stable Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[1][2]
[3] This method is particularly advantageous for its mild reaction conditions, which tolerate a
wide variety of functional groups and are suitable for sensitive substrates, including enolizable
aldehydes.[2]

Reaction Principle
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The reaction proceeds via the in-situ generation of a dimethyl (diazomethyl)phosphonate anion
by the cleavage of the acetyl group of the Bestmann-Ohira reagent with a base, typically
potassium carbonate in methanol. This anion then reacts with the aldehyde in a manner
analogous to the Wittig reaction to form a diazoalkene intermediate, which subsequently
eliminates nitrogen to yield the terminal alkyne.[2][4]

Experimental Protocol: General Procedure

A general experimental procedure for the one-pot synthesis of a terminal alkyne from an
aldehyde using the Bestmann-Ohira reagent is as follows:

To a stirred solution of the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0
equiv).

 To this suspension, add a solution of the Bestmann-Ohira reagent (1.2 equiv) in methanol or
a co-solvent like acetonitrile.

 Stir the reaction mixture at room temperature for 4-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.qg., diethyl ether or ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the pure terminal
alkyne.

Quantitative Data

The Bestmann-Ohira reaction is known for its good to excellent yields across a range of
substrates.[1]
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Aldehyde Reagent/Co Reaction Temperatur .
. ) Yield (%) Reference
Substrate nditions Time (h) e (°C)
Bestmann-
4- Ohira
--INVALID-
Chlorobenzal  reagent, 4 Room Temp. 95 LINK
dehyde K2COs,
MeOH
Bestmann-
Cyclohexane Ohira
--INVALID-
carboxaldehy  reagent, 16 Room Temp. 85 LINK
de K2COs,
MeOH
Bestmann-
Ohira
(R)-Garner's --INVALID-
reagent, 12 Room Temp. 88
aldehyde LINK--
K2COs,
MeOH
Bestmann-
3- Ohira
--INVALID-
Phenylpropan reagent, 16 Room Temp. 78 LINK
al K2COs,
MeOH

Workflow Diagram
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Caption: Workflow for the Bestmann-Ohira reaction.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a classic and reliable two-step method for the conversion of
aldehydes to terminal alkynes.[5][6] While traditionally a two-step process involving the
isolation of a dibromoalkene intermediate, it can be adapted into a one-pot procedure for the
synthesis of disubstituted alkynes by trapping the intermediate lithium acetylide with an
electrophile.[5] This method is robust but requires strong bases and cryogenic temperatures.

Reaction Principle

The first step involves the reaction of an aldehyde with a phosphonium ylide generated from
triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[5][6] In the second
step, treatment of the dibromoalkene with two equivalents of a strong base, typically n-
butyllithium, results in elimination and metal-halogen exchange to form a lithium acetylide. This
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intermediate can then be quenched with water to yield a terminal alkyne or reacted with an
electrophile to produce a disubstituted alkyne.[5]

Experimental Protocol: Two-Step, One-Pot Adaptation

The following protocol describes the synthesis of a terminal alkyne, which can be adapted to a
one-pot synthesis of a disubstituted alkyne by adding an electrophile before the final quench.

Step 1: Formation of the Dibromoalkene

To a solution of triphenylphosphine (4.0 equiv) in anhydrous dichloromethane at 0 °C, add
carbon tetrabromide (2.0 equiv) portionwise.

 Stir the mixture for 5-10 minutes, then add a solution of the aldehyde (1.0 equiv) in
dichloromethane.

» Allow the reaction to warm to room temperature and stir for 1-2 hours.

o Concentrate the reaction mixture and purify the crude product by column chromatography to
isolate the 1,1-dibromoalkene.

Step 2: Conversion to the Alkyne

Dissolve the 1,1-dibromoalkene (1.0 equiv) in anhydrous tetrahydrofuran and cool to -78 °C.

Slowly add n-butyllithium (2.1 equiv) and stir the mixture at -78 °C for 1 hour.

Allow the reaction to warm to room temperature and stir for an additional hour.

Quench the reaction by the slow addition of water.

Extract the product with an organic solvent, wash the combined organic layers, dry, and
concentrate.

Purify the crude product by column chromatography.

Quantitative Data
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The Corey-Fuchs reaction generally provides good yields, although the requirement for strong
bases can limit its functional group tolerance.

Reagent/Co

Aldehyde Intermediat . Temperatur )
nditions Yield (%) Reference
Substrate e/Product e (°C)
(Step 2)
1,1-Dibromo-
Benzaldehyd --INVALID-
2- - - 82
e LINK--
phenylethene
1,1-Dibromo-
Phenylacetyl ) --INVALID-
2- n-BuLi, THF -78 to RT 88
ene LINK--
phenylethene
4- 1-Ethynyl-4-
_ 92 (two --INVALID-
Methoxybenz  methoxybenz  n-BulLi, THF -78 to RT
steps) LINK--
aldehyde ene
. 85 (two --INVALID-
Octanal 1-Decyne n-BuLi, THF -78 to RT
steps) LINK--

Logical Relationship Diagram
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Caption: Logical flow of the Corey-Fuchs reaction.

Tandem Reduction-Ohira-Bestmann Reaction

This one-pot method allows for the conversion of esters to terminal alkynes, proceeding
through an in-situ generated aldehyde intermediate.[7] This approach is advantageous as it
avoids the isolation of often unstable aldehydes.

Reaction Principle

The ester is first reduced to the corresponding aldehyde using a reducing agent such as
diisobutylaluminium hydride (DIBAL-H) at low temperature. Without isolation, the reaction

mixture is then treated with the Bestmann-Ohira reagent and a base to effect the conversion of

the intermediate aldehyde to the terminal alkyne.[7]

Experimental Protocol: General Procedure

A general protocol for the one-pot synthesis of a terminal alkyne from an ester is as follows:[7]
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e To a solution of the ester (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or
toluene) at -78 °C, add DIBAL-H (1.1-1.5 equiv) dropwise.

 Stir the reaction at -78 °C for 1-2 hours.
e Quench the excess DIBAL-H by the slow addition of methanol.

e Add a base (e.g., potassium carbonate, 2.0 equiv) followed by the Bestmann-Ohira reagent
(1.2 equiv).

 Allow the reaction to warm to room temperature and stir overnight.

o Work up the reaction by adding Rochelle's salt solution and extracting with an organic
solvent.

» Dry the combined organic layers, concentrate, and purify the crude product by column
chromatography.

Quantitative Data

This tandem approach provides good yields and is compatible with various functional groups
that can withstand the initial reduction step.

Ester Reducing Reaction Temperatur .
. Yield (%) Reference
Substrate Agent Time (h) e (°C)
Methyl 4-
--INVALID-
phenylbutano  DIBAL-H 18 -78 to RT 85
LINK--
ate
Ethyl --INVALID-
DIBAL-H 18 -78 to RT 81
octanoate LINK--
N-Boc-L-
) --INVALID-
proline DIBAL-H 18 -78 to RT 74-76 LINK

methyl ester

Experimental Workflow Diagram
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Caption: Workflow of the tandem reduction-Ohira-Bestmann reaction.

Conclusion

The one-pot synthesis of alkynes from aldehydes offers significant advantages in terms of
efficiency and practicality. The Bestmann-Ohira reaction is a mild and versatile method suitable
for a wide range of substrates. The Corey-Fuchs reaction, while requiring harsher conditions, is
a robust and reliable method, particularly for the synthesis of disubstituted alkynes in a one-pot
fashion. The tandem reduction-Ohira-Bestmann reaction provides an elegant solution for the
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conversion of esters to alkynes without the need to isolate sensitive aldehyde intermediates.
The choice of method will depend on the specific substrate, functional group tolerance, and
desired scale of the reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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